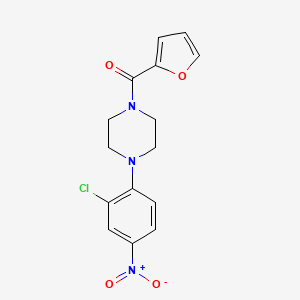
4-(4-bromophenyl)-5-(3-methyl-2-nitrophenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromophenyl)-5-(3-methyl-2-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. It has been extensively studied due to its potential applications in various fields such as medicine, agriculture, and material science. In
Wirkmechanismus
The mechanism of action of 4-(4-bromophenyl)-5-(3-methyl-2-nitrophenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that its anti-inflammatory and analgesic properties may be due to its ability to inhibit the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, pain, and fever. It has also been found to exhibit antifungal and insecticidal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(4-bromophenyl)-5-(3-methyl-2-nitrophenyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its relatively low cost and ease of synthesis. However, one of the limitations is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-bromophenyl)-5-(3-methyl-2-nitrophenyl)-4H-1,2,4-triazole-3-thiol. One area of research could focus on its potential applications in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of research could focus on its potential use as a fungicide and insecticide in agriculture. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 4-(4-bromophenyl)-5-(3-methyl-2-nitrophenyl)-4H-1,2,4-triazole-3-thiol can be achieved by a variety of methods. One of the most common methods involves the reaction of 4-bromoaniline, 3-methyl-2-nitrobenzenethiol, and sodium azide in the presence of copper (I) bromide. The reaction takes place in DMF (dimethylformamide) and is catalyzed by triphenylphosphine.
Wissenschaftliche Forschungsanwendungen
4-(4-bromophenyl)-5-(3-methyl-2-nitrophenyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields. In medicine, it has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. In agriculture, it has been used as a fungicide and insecticide. In material science, it has been used as a corrosion inhibitor and as a precursor for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-3-(3-methyl-2-nitrophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2S/c1-9-3-2-4-12(13(9)20(21)22)14-17-18-15(23)19(14)11-7-5-10(16)6-8-11/h2-8H,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTUYBOJEICHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4899792.png)
![2-(3-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4899797.png)
![1-(3-chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4899804.png)
![4,4'-[(5-chloro-2-hydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4899811.png)
![2-isopropyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4899821.png)

![5-[4-(2-phenoxyethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4899829.png)

![7-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4899841.png)
![5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899854.png)

![1-(2-methoxyphenyl)-5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4899868.png)
![4-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B4899877.png)